molecular formula C36H27N B12550494 N,N-Diphenyl-4-[2-(pyren-1-YL)ethyl]aniline CAS No. 142773-14-6

N,N-Diphenyl-4-[2-(pyren-1-YL)ethyl]aniline

Cat. No.: B12550494
CAS No.: 142773-14-6
M. Wt: 473.6 g/mol
InChI Key: WQMWEVLWTBXIRZ-UHFFFAOYSA-N
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Description

N,N-Diphenyl-4-[2-(pyren-1-YL)ethyl]aniline is a highly fluorescent organic compound that belongs to the class of triphenylamines. This compound is characterized by its unique structure, which includes a pyrene moiety attached to a diphenylamine core. It is known for its electroluminescent properties and is widely used in organic light-emitting devices (OLEDs) due to its ability to emit deep-blue light .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diphenyl-4-[2-(pyren-1-YL)ethyl]aniline typically involves the reaction of pyrene-1-ethylamine with diphenylamine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where pyrene-1-boronic acid is reacted with N,N-diphenyl-4-bromobenzylamine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N,N-Diphenyl-4-[2-(pyren-1-YL)ethyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Diphenyl-4-[2-(pyren-1-YL)ethyl]aniline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which N,N-Diphenyl-4-[2-(pyren-1-YL)ethyl]aniline exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic excitation, leading to the emission of light at a different wavelength.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diphenyl-4-[2-(pyren-1-YL)ethyl]aniline is unique due to its specific structure, which combines the properties of both pyrene and diphenylamine. This combination results in enhanced fluorescence and electroluminescent characteristics, making it particularly valuable in the development of advanced OLEDs .

Properties

CAS No.

142773-14-6

Molecular Formula

C36H27N

Molecular Weight

473.6 g/mol

IUPAC Name

N,N-diphenyl-4-(2-pyren-1-ylethyl)aniline

InChI

InChI=1S/C36H27N/c1-3-10-31(11-4-1)37(32-12-5-2-6-13-32)33-23-15-26(16-24-33)14-17-27-18-19-30-21-20-28-8-7-9-29-22-25-34(27)36(30)35(28)29/h1-13,15-16,18-25H,14,17H2

InChI Key

WQMWEVLWTBXIRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CCC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4

Origin of Product

United States

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